3,5-Diaminopyrazole-1-carboxamide
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Overview
Description
“3,5-Diaminopyrazole-1-carboxamide” is likely a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3,5-Diaminopyrazole-1-carboxamide” would likely involve a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Diaminopyrazole-1-carboxamide” would depend on its exact molecular structure. Pyrazole derivatives can exhibit a wide range of properties .Scientific Research Applications
Novel Synthesis Approaches
- A study by Bobko et al. (2012) developed a novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing a more versatile synthesis method than previously possible (Bobko, Kaura, Evans, & Su, 2012).
Structural Elucidation and Antitumor Activities
- Hafez et al. (2013) conducted a study on the synthesis and structural elucidation of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides. Their research included in vitro antitumor activities against different human cancer cell lines, providing insights into structure-activity relationships (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).
Antimicrobial Activity
- Sharshira and Hamada (2011) explored the synthesis and in vitro antimicrobial activity of pyrazolyl-1-carboxamide derivatives. This study highlights the potential of these compounds in combating microbial infections (Sharshira & Hamada, 2011).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
- Tominaga et al. (1990) described the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using ketene dithioacetals, which involved the cyclization of 5-amino-3-methylthiopyrazole-4-carbonitriles or 4-carboxamides (Tominaga, Honkawa, Hara, & Hosomi, 1990).
Design and Biological Evaluation of Antitubercular Agents
- Tang et al. (2015) focused on the design, synthesis, and biological evaluation of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as novel antitubercular agents. This research signifies the potential of these compounds in treating tuberculosis (Tang, Wang, Wu, Wan, Tu, Njire, Wan, Franzblauc, Zhang, Lu, & Ding, 2015).
Chemistry and Utilities of Diaminoazoles
- Abdelmoniem et al. (2018) provided a comprehensive overview of the synthesis, chemistry, and utility of diaminoazoles, with a special focus on diaminopyrazoles. Their review highlights the pharmaceutical and cosmetic applications of these compounds (Abdelmoniem, Elnagdi, Elsehemy, El‐Seedi, & Abdelhamid, 2018).
Solvatochromic Properties of Disazo Dyes
- Tsai and Wang (2005) synthesized 4-arylazo-3,5-diaminopyrazole compounds and investigated their solvatochromic properties, contributing to the field of dye chemistry (Tsai & Wang, 2005).
Synthesis and Evaluation of Antibacterial Agents
- Palkar et al. (2017) designed and synthesized novel analogs of pyrazole-1-carboxamide with antibacterial properties, demonstrating the potential of these compounds in combating bacterial infections (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-diaminopyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-2-1-3(6)9(8-2)4(7)10/h1H,6H2,(H2,5,8)(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVXVTTWHOHJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1N)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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